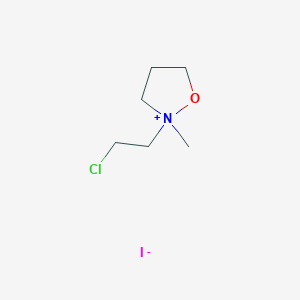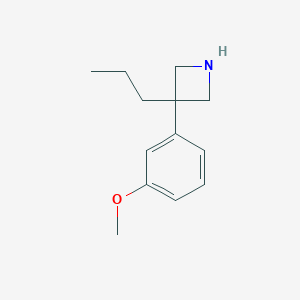
AZETIDINE, 3-(m-METHOXYPHENYL)-3-PROPYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidine, 3-(m-methoxyphenyl)-3-propyl- is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of azetidines, which are four-membered heterocyclic compounds containing a nitrogen atom in the ring.
Mécanisme D'action
The exact mechanism of action of azetidine, 3-(m-methoxyphenyl)-3-propyl- is not fully understood. However, it has been suggested that it may exert its therapeutic effects through modulation of the immune system, inhibition of pro-inflammatory cytokines, and activation of anti-inflammatory pathways. Additionally, it may act on specific targets in the brain to improve cognitive function and protect against neurodegeneration.
Effets Biochimiques Et Physiologiques
Azetidine, 3-(m-methoxyphenyl)-3-propyl- has been shown to have various biochemical and physiological effects in preclinical studies. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, and to increase the levels of anti-inflammatory cytokines such as interleukin-10. Additionally, it has been shown to reduce pain and inflammation in animal models of arthritis and to inhibit the growth of tumor cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
Azetidine, 3-(m-methoxyphenyl)-3-propyl- has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity. Additionally, it has been shown to have low toxicity and to be well-tolerated in animal studies. However, one limitation of using this compound in lab experiments is the lack of knowledge about its pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dosing and administration routes for this compound.
Orientations Futures
There are several future directions for research on azetidine, 3-(m-methoxyphenyl)-3-propyl-. One potential direction is to investigate its potential therapeutic applications in other disease conditions, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to elucidate its mechanism of action and to identify its specific targets in the brain and immune system. Furthermore, the development of novel analogs of this compound with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more potent and selective therapeutic agents.
In conclusion, azetidine, 3-(m-methoxyphenyl)-3-propyl- is a promising compound with potential therapeutic applications in various disease conditions. Its anti-inflammatory, analgesic, and antitumor activities, as well as its neuroprotective effects, make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
Azetidine, 3-(m-methoxyphenyl)-3-propyl- can be synthesized through a multistep process involving the condensation of 3-(m-methoxyphenyl)propanal with nitromethane, reduction of the resulting nitro compound, and cyclization of the resulting amine with ethylene oxide. This synthesis method has been reported in the literature and yields a high purity product.
Applications De Recherche Scientifique
Azetidine, 3-(m-methoxyphenyl)-3-propyl- has been studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory, analgesic, and antitumor activities in preclinical studies. Additionally, it has been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
Numéro CAS |
19832-32-7 |
|---|---|
Nom du produit |
AZETIDINE, 3-(m-METHOXYPHENYL)-3-PROPYL- |
Formule moléculaire |
C13H19NO |
Poids moléculaire |
205.3 g/mol |
Nom IUPAC |
3-(3-methoxyphenyl)-3-propylazetidine |
InChI |
InChI=1S/C13H19NO/c1-3-7-13(9-14-10-13)11-5-4-6-12(8-11)15-2/h4-6,8,14H,3,7,9-10H2,1-2H3 |
Clé InChI |
HFYKQNOJNNJVAS-UHFFFAOYSA-N |
SMILES |
CCCC1(CNC1)C2=CC(=CC=C2)OC |
SMILES canonique |
CCCC1(CNC1)C2=CC(=CC=C2)OC |
Autres numéros CAS |
19832-32-7 |
Synonymes |
3-(m-Methoxyphenyl)-3-propylazetidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



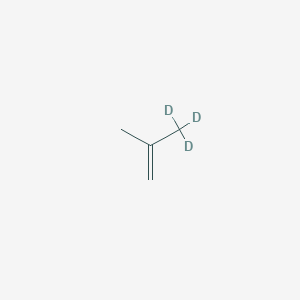
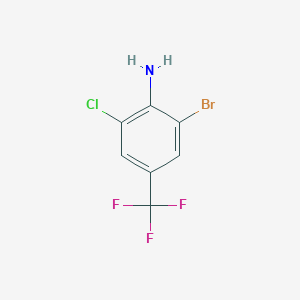
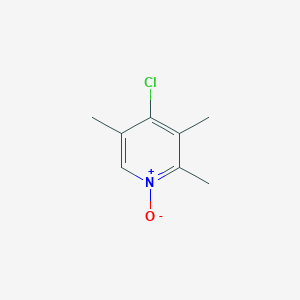
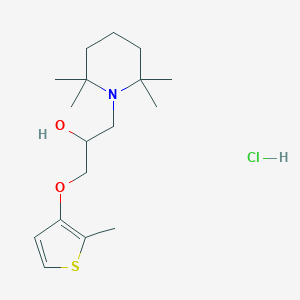
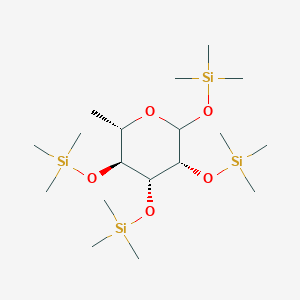
![Peroxide, [1,4-phenylenebis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B12941.png)
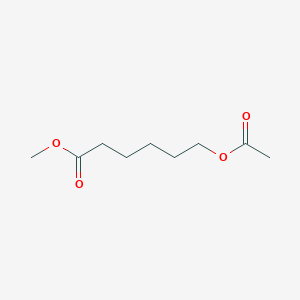
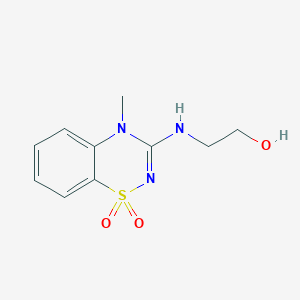
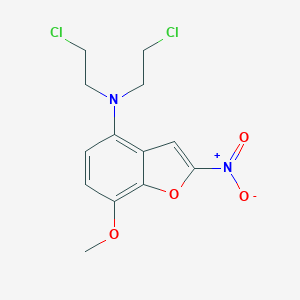

![2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone](/img/structure/B12950.png)

![Thieno[3,2-b]pyridin-7-amine](/img/structure/B12955.png)
